molecular formula C10H14N2O B13023848 4-Methyl-6-(propylamino)nicotinaldehyde

4-Methyl-6-(propylamino)nicotinaldehyde

Cat. No.: B13023848
M. Wt: 178.23 g/mol
InChI Key: YBPIANILCUZQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(propylamino)nicotinaldehyde is a derivative of nicotinaldehyde, a compound that belongs to the class of pyridinecarboxaldehydes This compound is characterized by the presence of a methyl group at the 4-position and a propylamino group at the 6-position of the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(propylamino)nicotinaldehyde typically involves the functionalization of nicotinaldehyde. One common method is the alkylation of nicotinaldehyde with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(propylamino)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The propylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-Methyl-6-(propylamino)nicotinic acid.

    Reduction: 4-Methyl-6-(propylamino)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-(propylamino)nicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(propylamino)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The propylamino group may also interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: The parent compound with an aldehyde group at the 3-position.

    Isonicotinaldehyde: A similar compound with the aldehyde group at the 4-position.

    Picolinaldehyde: Another derivative with the aldehyde group at the 2-position.

Uniqueness

4-Methyl-6-(propylamino)nicotinaldehyde is unique due to the presence of both the methyl and propylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-methyl-6-(propylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H14N2O/c1-3-4-11-10-5-8(2)9(7-13)6-12-10/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

YBPIANILCUZQMQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C(=C1)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.